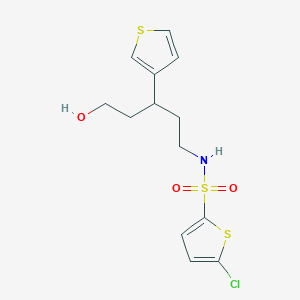

5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide

Description

The compound 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a chlorine atom at the 5-position and a sulfonamide group linked to a hydroxyalkyl-thiophene side chain. The hydroxy-pentyl-thiophene moiety may enhance solubility and binding interactions compared to simpler sulfonamide derivatives, as seen in related compounds .

Properties

IUPAC Name |

5-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S3/c14-12-1-2-13(20-12)21(17,18)15-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10,15-16H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZZPGXUDFPUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide typically involves multi-step organic reactions:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation, where a thiophene derivative reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then treated with an amine to yield the sulfonamide.

Chlorination and Hydroxylation: The chlorinated hydroxyalkyl side chain is introduced through a series of reactions, including halogenation and subsequent hydroxylation of the alkyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hydroxyalkyl side chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amines from the reduction of sulfonamides.

Substitution: Substituted thiophene derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C14H17ClN2O2S3

- Molecular Weight : 368.94 g/mol

- IUPAC Name : 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide

The structure consists of a thiophene core, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The sulfonamide group in this compound enhances its interaction with bacterial enzymes, making it a candidate for antibacterial drug development. Studies have shown that related thiophene compounds demonstrate efficacy against various bacterial strains, including multidrug-resistant strains .

Antiviral Properties

Thiophene derivatives have been investigated for their antiviral activity, particularly against flavivirus infections. The structural features of this compound may allow it to inhibit viral replication by interfering with viral enzymes or host cell receptors .

Anticancer Potential

Emerging research suggests that compounds with thiophene structures can induce apoptosis in cancer cells. Preliminary studies on similar compounds indicate that they can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells . The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Future Research Directions

Further studies are needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To explore the specific pathways affected by this compound in microbial and cancerous cells.

- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the thiophene ring can interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on available evidence:

Table 1: Key Structural and Functional Comparisons

Key Insights from Comparison

Substituent Effects on Bioactivity: Hydrophilic vs. Hydrophobic Groups: The hydroxy-pentyl-thiophene side chain in the target compound may improve aqueous solubility compared to hydrophobic substituents like trifluoromethyl (FX5) or propylsulfonyl (). This could enhance bioavailability in vivo . Aromatic vs. Aliphatic Chains: Phenoxybenzyl (11b) and piperazinyl (SB 271046) groups facilitate receptor binding via π-π interactions or hydrogen bonding, whereas aliphatic chains (e.g., hydroxy-pentyl) might favor membrane permeability .

Pharmacological Specificity :

- GR Antagonism : FX5’s trifluoromethyl group contributes to strong GR binding (Kᵢ = 12 nM), whereas the hydroxy-pentyl group in the target compound might modulate selectivity for other targets, such as kinases or serotonin receptors .

- Anticancer Activity : Compounds with bulkier substituents (e.g., triazolylmethyl in 11b) show higher antiproliferative activity, suggesting steric effects are critical for disrupting cancer cell proliferation .

Synthetic Challenges :

- The hydroxyalkyl-thiophene side chain in the target compound may require multi-step synthesis, similar to the Evans chiral auxiliary method used for enantioselective synthesis of related sulfonamides (e.g., gamma-secretase inhibitors) .

Biological Activity

5-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)thiophene-2-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring system and has garnered interest due to its unique structural properties, which may confer various therapeutic effects.

Chemical Structure and Properties

The IUPAC name of the compound reflects its complex structure, which includes:

- Chlorine atom : Enhances the compound's reactivity.

- Hydroxy group : Contributes to its solubility and potential interactions with biological targets.

- Thiophene rings : Known for their diverse biological activities.

The molecular formula is , and its molecular weight is approximately 409.89 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Coupling Reactions : Involving sulfonamide precursors to form the final compound through amide bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has shown promise in inhibiting carbonic anhydrase (CA) isoenzymes, which are crucial in various physiological processes.

Inhibition Studies

Research indicates that thiophene-based sulfonamides exhibit potent inhibition of carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). The inhibition characteristics include:

- IC50 Values : Ranging from 69 nM to 70 µM for hCA-I and 23.4 nM to 1.405 µM for hCA-II.

- Ki Values : Indicating strong binding affinity, with values from 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II.

These findings suggest that the compound may act as a noncompetitive inhibitor, interacting outside the catalytic site of the enzyme .

Therapeutic Potential

The compound's unique structure positions it as a candidate for various therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering prospects in treating inflammatory diseases.

Case Studies

- Carbonic Anhydrase Inhibition : A study evaluated several thiophene-based sulfonamides, including our compound, demonstrating significant inhibition of carbonic anhydrase isoenzymes, which play roles in acid-base balance and fluid secretion .

- Neuroprotective Effects : Research into similar thiophene derivatives has highlighted their potential neuroprotective effects against neuronal cell death, indicating a broader scope of therapeutic applications .

Comparative Analysis

| Compound Name | IC50 (hCA-I) | IC50 (hCA-II) | Mechanism of Action |

|---|---|---|---|

| This compound | 69 nM - 70 µM | 23.4 nM - 1.405 µM | Noncompetitive inhibition |

| Other Thiophene Derivatives | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.